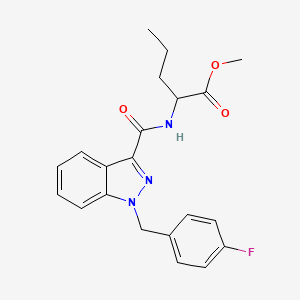
Mep-fubinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEP-FUBINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard primarily used in research and forensic applications. The compound is known for its high potency and has been studied for its effects on the cannabinoid receptors in the human body .
Preparation Methods
The synthesis of MEP-FUBINACA involves several steps, including the formation of the core structure and the addition of functional groupsThe final step involves the formation of the propenamide linkage .
Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
MEP-FUBINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
MEP-FUBINACA is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Studied for its effects on the cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors.
Medicine: Investigated for its potential therapeutic effects, although its high potency and potential for abuse limit its clinical use.
Forensic Science: Used in the detection and analysis of synthetic cannabinoids in biological samples, aiding in the investigation of drug-related crimes
Mechanism of Action
MEP-FUBINACA exerts its effects by acting as an agonist at the cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects. The compound’s high potency is attributed to its strong binding affinity for the CB1 receptor .
Comparison with Similar Compounds
MEP-FUBINACA is structurally related to other synthetic cannabinoids such as AMB-FUBINACA and AMB-CHMICA. These compounds share similar core structures but differ in their functional groups and side chains. The unique features of this compound include its specific fluorophenyl and piperidinyl groups, which contribute to its high potency and distinct pharmacological profile .
Similar compounds include:
- AMB-FUBINACA
- AMB-CHMICA
- MDMB-4en-PINACA
- MDMB-5F-PICA
These compounds are also synthetic cannabinoids with varying degrees of potency and effects on the cannabinoid receptors .
Properties
Molecular Formula |
C21H22FN3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26) |
InChI Key |
MFRTXWHFMBIWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















